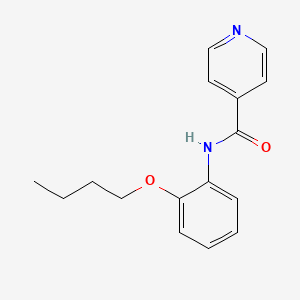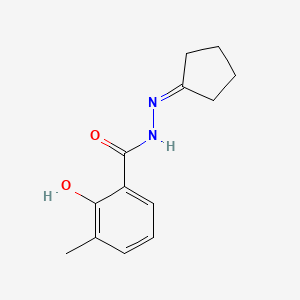
N-(2-butoxyphenyl)isonicotinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-butoxyphenyl)isonicotinamide-like compounds typically involves the reaction of isonicotinoyl chloride with appropriate amines or other nucleophilic agents in the presence of a suitable solvent. For example, N-ferrocenyl isonicotinamide was prepared by acetylation of aminoferrocene with isonicotinoyl chloride, illustrating a method that could be adapted for synthesizing N-(2-butoxyphenyl)isonicotinamide (Patterson et al., 2015).
Molecular Structure Analysis
The molecular structure of isonicotinamide derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions. These interactions play a crucial role in dictating the supramolecular architecture of these compounds. For instance, isonicotinamide has been utilized to form co-crystals with various carboxylic acids, showcasing its ability to participate in robust hydrogen bonding networks (Lemmerer & Fernandes, 2012).
Aplicaciones Científicas De Investigación
Mycobacterium Tuberculosis Target
N-(2-butoxyphenyl)isonicotinamide, through its relation to isoniazid, targets Mycobacterium tuberculosis by interfering with mycolic acid biosynthesis. A missense mutation within the mycobacterial inhA gene confers resistance to isoniazid, suggesting that the InhA enzyme, involved in fatty acid synthesis, is a primary target for the drug's action, indicating a potential application in tuberculosis treatment strategies (Somoza et al., 1994).
Supramolecular Chemistry
The compound has been used as a supramolecular reagent in the synthesis of copper(II) complexes, demonstrating the ability to direct the assembly of various inorganic–organic hybrid materials. This application showcases its potential in the development of materials with specified functions, particularly in forming infinite 1-D chains that could be valuable in electronics or catalysis (Aakeröy et al., 2003).
Metabolite Analysis in Tuberculosis Therapy
N-(2-butoxyphenyl)isonicotinamide, by extension of its structural similarity to isoniazid, has implications in tuberculosis therapy. A study identified a novel metabolite, 4-isonicotinoylnicotinamide, as a by-product of isoniazid therapy, indicating the host activation of the drug and formation of the isoniazid-NAD+ adduct. This finding underscores the importance of metabolite analysis in understanding drug action and resistance mechanisms in tuberculosis treatment (Mahapatra et al., 2012).
Defense Responses in Plants
Research has also explored the induced defense responses in tobacco cells treated with isonicotinamide derivatives, suggesting a role for nicotinamide-related metabolites in plant defense metabolism. This application points to the potential use of such compounds in agriculture, to enhance plant resistance against pathogens through the modulation of phenolics and sesquiterpenoids (Louw & Dubery, 2000).
NRF2-ARE Activity in Leukemia Cells
Suppression of NRF2-ARE activity by isonicotinic acid amides, including compounds structurally related to N-(2-butoxyphenyl)isonicotinamide, has shown to sensitize acute monocytic leukemia cells to chemotherapeutic agent-induced cytotoxicity. This suggests its potential application in cancer therapy, particularly as a means to enhance the efficacy of chemotherapeutic agents (Peng et al., 2016).
Propiedades
IUPAC Name |
N-(2-butoxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-3-12-20-15-7-5-4-6-14(15)18-16(19)13-8-10-17-11-9-13/h4-11H,2-3,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJOZFKPXGGHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)
![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)

![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide](/img/structure/B4627025.png)
![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)
![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)
![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)

![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B4627070.png)
![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)
![2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627090.png)
![5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4627098.png)